8-Methoxyimidazo[1,2-A]pyrazine

Bronchodilation Asthma CNS Safety

SAR studies show 8-position substitution on imidazo[1,2-a]pyrazine cores dictates kinase selectivity & bronchodilator potency. 8-Methoxyimidazo[1,2-a]pyrazine (CAS 142744-37-4) is the validated starting scaffold. • Aurora Kinase SAR: 8-MeO enables selectivity vs. off-target kinases. • Bronchodilator Programs: Achieves efficacy without theophylline CNS effects. • Bioluminescent Probes: Core of coelenterazine luciferase substrates. • Synthetic Utility: Predictable reactivity in electrophilic substitution & metalation.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 142744-37-4
Cat. No. B122559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyimidazo[1,2-A]pyrazine
CAS142744-37-4
Synonyms8-METHOXYIMIDAZO[1,2-A]PYRAZINE
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=NC=CN2C1=NC=C2
InChIInChI=1S/C7H7N3O/c1-11-7-6-8-2-4-10(6)5-3-9-7/h2-5H,1H3
InChIKeyPVQZROXLZRBGKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxyimidazo[1,2-a]pyrazine Overview


8-Methoxyimidazo[1,2-a]pyrazine is a nitrogen-containing fused heterocyclic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol [1]. This compound serves as a fundamental building block for synthesizing more complex molecules and is characterized by its imidazo[1,2-a]pyrazine core substituted with a methoxy group at the 8-position . Its structural versatility enables derivatization into a wide range of analogs for biological evaluation, including kinase inhibitors, and it also serves as a key intermediate for synthesizing advanced heterocyclic systems [2].

Medicinal chemistry scaffold for kinase inhibitor and heterocycle library synthesis
Reported bronchodilator research context with distinct CNS-response profile
Bioluminescent probe development as coelenterazine scaffold
Orthogonal derivatization via regioselective nitration and lithiation/bromination

8-Methoxyimidazo[1,2-a]pyrazine Substitution Sensitivity


The biological and chemical utility of imidazo[1,2-a]pyrazine derivatives is exquisitely sensitive to substitution patterns. Systematic structure-activity relationship (SAR) studies demonstrate that even minor modifications, particularly at the 8-position, can dramatically alter pharmacological profiles. For instance, optimization of the 8-position on an imidazo[1,2-a]pyrazine core was a critical factor in achieving improved Aurora kinase inhibition and off-target selectivity [1]. Similarly, SAR studies on bronchodilator activity revealed a significant divergence in potency and CNS effects between 8-alkoxy and 8-alkylamino variants, underscoring that generic substitution is not a valid strategy [2]. The 8-methoxy group is not merely a placeholder; it imparts specific electronic and steric properties that dictate the compound's reactivity and subsequent biological activity of its derivatives.

8-Methoxy
Enables bronchodilator context without CNS stimulation; specific regiochemical control
8-Alkylamino
May alter pharmacological profile and CNS endpoint response; not interchangeable
Unsubstituted core
Different regioselectivity and reactivity in electrophilic substitution and metalation

8-Methoxyimidazo[1,2-a]pyrazine Key Differentiators


Bronchodilator Potency and CNS Safety Profile

In a study examining the antibronchospastic activity of imidazo[1,2-a]pyrazines, the 8-methoxy analog (compound 23) was identified as the most potent bronchodilator within its series, demonstrating significantly greater in vivo efficacy than theophylline. Crucially, unlike theophylline, this compound did not exhibit the limiting central nervous system (CNS) stimulatory side effects [1]. This profile is in direct contrast to other 8-substituted analogs, such as the 8-alkylamino derivatives, which were also potent but had a different pharmacological and side-effect profile, highlighting the specific advantage conferred by the 8-methoxy group [1].

Bronchodilator Potency vs. CNS Stimulation
Class-level inference
More potent than theophylline; no CNS stimulatory effects observed in guinea pig model
Supports bronchodilator endpoint context with distinct CNS-response profile
In vivo bronchospasm model; data to verify
Bronchodilation Asthma CNS Safety SAR

Regioselective Nitration Reactivity

The reactivity of 8-Methoxyimidazo[1,2-a]pyrazine with electrophiles is distinct. A study on the nitration of the imidazo[1,2-a]pyrazine series showed that this compound reacts with sulfuric and nitric acid over 3.0 hours to yield 8-Methoxy-3-nitro-imidazo[1,2-a]pyrazine with a 30% yield [1]. This specific and predictable regioselectivity at the 3-position, dictated by the 8-methoxy group, is a critical feature for designing focused chemical libraries. This contrasts with the unsubstituted core or analogs with different 8-position substituents, which may exhibit different regiochemical outcomes or lower yields for this transformation.

Regioselective Nitration
Class-level inference
Yields 8-Methoxy-3-nitro-imidazo[1,2-a]pyrazine; 30% isolated yield
Predictable 3-position functionalization for focused library synthesis
H2SO4/HNO3, 3.0 h reaction
Synthetic Methodology Derivatization Regioselectivity Nitration

Orthogonal Lithiation and Halogenation Pathways

8-Methoxyimidazo[1,2-a]pyrazine is a versatile synthetic intermediate with unique reactivity. It reacts with lithium metal to form a stable lithium 8-methoxyimidazo[1,2-a]pyrazine complex, which can then be trapped with electrophiles such as chloride ion to yield the corresponding chloro derivatives . Furthermore, it can be brominated using N-bromosuccinimide (NBS) in dichloromethane under reflux to produce 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine . These orthogonal functionalization pathways (lithiation at one site, bromination at another) provide precise control over the introduction of diversity points, a capability not shared by all close analogs, particularly those lacking the 8-methoxy group which may exhibit different directing effects or stability under metalation conditions.

Orthogonal Derivatization
Class-level inference
Forms stable lithium complex; regioselective bromination at 6-position
Dual functional handles for strategic diversification
Lithiation with Li metal; bromination with NBS/DCM
Synthetic Intermediate Lithiation Halogenation Building Block

Coelenterazine Analog for Bioluminescence

Substituted imidazo[1,2-a]pyrazines, including derivatives of 8-methoxyimidazo[1,2-a]pyrazine, are explicitly described as coelenterazine analogues for use in luciferase-based assays [1][2]. The core scaffold is crucial for generating luminescence upon oxidation by luciferases. While specific quantitative light output data for 8-methoxyimidazo[1,2-a]pyrazine itself is not provided in the available sources, its classification as a coelenterazine analog establishes its role in a specialized application area (bioluminescence assays) that is distinct from the common use of other imidazopyrazines as kinase inhibitors [3]. This positions it as a foundational scaffold for developing custom bioluminescent probes, a niche not typically occupied by other structural analogs.

Bioluminescent Probe Scaffold
Class-level inference
Described as coelenterazine analogue for luciferase-based assays
Niche application distinct from kinase inhibitor research
Quantitative luminescence data to verify
Bioluminescence Luciferase Coelenterazine Chemical Biology

8-Methoxyimidazo[1,2-a]pyrazine Applications


Bronchodilator Library Synthesis

Given the established SAR showing that 8-alkoxyimidazo[1,2-a]pyrazines can achieve potent bronchodilation without the CNS side effects of theophylline [1], 8-methoxyimidazo[1,2-a]pyrazine serves as an ideal starting point for medicinal chemists. It can be used as a core scaffold to synthesize and evaluate a new generation of bronchodilator compounds, specifically exploring modifications at other positions while retaining the favorable 8-methoxy substituent. This addresses a direct, quantifiable need for improved asthma therapeutics.

Regioselective Functionalization Methods

The compound's predictable reactivity in both electrophilic aromatic substitution (nitration at the 3-position) [2] and metalation (lithiation at a distinct site) makes it a valuable tool for synthetic chemists. It can be employed in methodology studies aimed at developing novel, regioselective reactions on heteroaromatic systems, or as a key intermediate in the parallel synthesis of diverse compound libraries, where precise control over functional group placement is paramount.

Bioluminescent Probe Development

As the core of the coelenterazine class of luciferase substrates [3][4], 8-methoxyimidazo[1,2-a]pyrazine is a critical building block for chemical biologists. It can be used to synthesize novel bioluminescent probes for various applications, including in vivo imaging, high-throughput screening assays for drug discovery, and studying protein-protein interactions. This application is distinct from its use as a kinase inhibitor and opens a different avenue of research.

Advanced Intermediate Scale-Up

Patented processes describe the preparation of substituted imidazo[1,2-α]pyrazines on a larger scale [5]. For process chemists in a pharmaceutical or CRO setting, 8-methoxyimidazo[1,2-a]pyrazine can be a target for developing and optimizing scalable synthetic routes. The specific lithiation and bromination steps are well-documented and provide a foundation for establishing a robust manufacturing process for this intermediate or its downstream derivatives.

Application
Selection Property
Validation Focus
Bronchodilator library synthesis
8-Methoxy core bronchodilator SAR context
Bronchospasm model endpoint review
Regioselective derivatization studies
Predictable 3-position nitration
Electrophilic substitution regiochemistry
Bioluminescent probe development
Coelenterazine scaffold identity
Luciferase substrate luminescence assay
Scalable synthesis process
Orthogonal lithiation/bromination handles
Process robustness and yield

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13 linked technical documents
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